2,5-Dimethyl-3-(3-methylbutyl)pyrazine

Sensory analysis Flavor chemistry Odor characterization

2,5-Dimethyl-3-(3-methylbutyl)pyrazine (CAS 18433-98-2), also known as 3-isopentyl-2,5-dimethylpyrazine, is an alkylated pyrazine derivative with molecular formula C₁₁H₁₈N₂ and molecular weight 178.27 g/mol. This heterocyclic organic compound occurs naturally in cocoa and roasted chicory root oil and is recognized for imparting characteristic roasted, sweet, and green sensory notes in food matrices.

Molecular Formula C11H18N2
Molecular Weight 178.27 g/mol
CAS No. 18433-98-2
Cat. No. B090737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethyl-3-(3-methylbutyl)pyrazine
CAS18433-98-2
Synonyms2,5-dimethyl-3-(3-methylbutyl)pyrazine
Molecular FormulaC11H18N2
Molecular Weight178.27 g/mol
Structural Identifiers
SMILESCC1=CN=C(C(=N1)CCC(C)C)C
InChIInChI=1S/C11H18N2/c1-8(2)5-6-11-10(4)12-7-9(3)13-11/h7-8H,5-6H2,1-4H3
InChIKeyWWAYKGYKYHEINT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dimethyl-3-(3-methylbutyl)pyrazine (CAS 18433-98-2): Alkylpyrazine Procurement and Technical Specification Overview


2,5-Dimethyl-3-(3-methylbutyl)pyrazine (CAS 18433-98-2), also known as 3-isopentyl-2,5-dimethylpyrazine, is an alkylated pyrazine derivative with molecular formula C₁₁H₁₈N₂ and molecular weight 178.27 g/mol [1]. This heterocyclic organic compound occurs naturally in cocoa and roasted chicory root oil and is recognized for imparting characteristic roasted, sweet, and green sensory notes in food matrices [2][3]. The compound exhibits a predicted boiling point of 242.0±35.0 °C at 760 Torr and density of 0.932±0.06 g/cm³ at 20 °C, with moderate lipophilicity (estimated logP ~2.83) and low water solubility (estimated 60.71 mg/L at 25 °C) [4].

Why Generic Alkylpyrazine Substitution Fails: 2,5-Dimethyl-3-(3-methylbutyl)pyrazine Differentiation


Substitution with generic alkylpyrazines or structurally related analogs is not scientifically valid due to substantial variability in olfactory thresholds, receptor-binding conformations, and compound-specific flavor release kinetics. QSPR modeling of pyrazine derivatives demonstrates that even minor changes in substituent position and chain length produce olfactory threshold variations spanning six orders of magnitude (0.00001 ppm to 6.00 ppm) [1][2]. Furthermore, molecular mechanics and ab initio calculations reveal that odor activity depends critically on the precise orientation of the lone-pair orbital on the pyrazine nitrogen atom relative to alkyl substituents—a conformational property highly specific to each substitution pattern [3]. Flavor release studies confirm that alkyl distribution in pyrazine homologues differentially modulates protein-binding behavior in food matrices, precluding interchangeable use [4].

2,5-Dimethyl-3-(3-methylbutyl)pyrazine (CAS 18433-98-2): Comparative Quantitative Evidence for Scientific Selection


Sensory Profile Differentiation: 2,5-Dimethyl-3-(3-methylbutyl)pyrazine vs. 2,5-Dimethylpyrazine

2,5-Dimethyl-3-(3-methylbutyl)pyrazine exhibits a roasted, sweet, green odor profile, whereas 2,5-dimethylpyrazine presents a simpler nutty, roasted, musty potato/cocoa character [1][2]. This profile distinction enables formulation precision in complex flavor applications requiring roasted meat, grilled, smoked, and coffee aroma notes [3].

Sensory analysis Flavor chemistry Odor characterization

Olfactory Threshold Differentiation: 2,5-Dimethyl-3-(3-methylbutyl)pyrazine Relative to Alkylpyrazine Class Distribution

The olfactory threshold of 2,5-dimethyl-3-(3-methylbutyl)pyrazine falls within the intermediate potency range of the alkylpyrazine class (0.00001–6.00 ppm) [1]. The structurally related 5-isopentyl-2,3-dimethylpyrazine exhibits the highest documented threshold in the class at 6.00 ppm, while 2-methoxy-3-methyl-5-(2-methylbutyl)pyrazine exhibits the lowest at 0.00001 ppm [1]. QSPR models demonstrate that olfactory thresholds of pyrazine derivatives can be predicted from molecular descriptors with RMS errors of 0.5194–0.5860 log units, confirming that alkyl substitution pattern—specifically the 3-isopentyl substitution—produces threshold values distinct from other regioisomers [2].

Olfactory threshold QSPR modeling Sensory potency

Natural Occurrence Profile: 2,5-Dimethyl-3-(3-methylbutyl)pyrazine vs. In-Class Pyrazines in Food Matrices

2,5-Dimethyl-3-(3-methylbutyl)pyrazine occurs naturally in cocoa and roasted chicory root oil at approximately 0.073% in chicory root oil, as well as in shallow-fried beef and dark chocolate [1][2][3]. In contrast, the simpler 2,5-dimethylpyrazine is found in asparagus, tea, malt, soybean, Swiss cheese, wheat bread, and roasted sesame [4]. This divergent natural occurrence profile makes the target compound particularly relevant for cocoa, coffee, roasted meat, and chocolate authenticity and flavor reconstitution studies.

Natural occurrence Food volatile analysis Authenticity verification

Analytical Identification: Kovats Retention Index Differentiation for 2,5-Dimethyl-3-(3-methylbutyl)pyrazine

2,5-Dimethyl-3-(3-methylbutyl)pyrazine has established Kovats retention indices of 1295 on DB-1 (non-polar) and 1296 on CP-Sil-5CB columns [1]. Accurate identification of this compound is challenging due to the existence of numerous structural isomers with nearly identical mass spectra, requiring retention index data on multiple stationary phases for definitive confirmation . This analytical complexity necessitates procurement of authenticated reference standards with verified retention index data rather than relying on in-house synthesized material without rigorous characterization.

GC-MS analysis Retention index Analytical chemistry

Physicochemical Profile: 2,5-Dimethyl-3-(3-methylbutyl)pyrazine vs. 2,5-Dimethylpyrazine LogP and Solubility Comparison

2,5-Dimethyl-3-(3-methylbutyl)pyrazine exhibits an estimated logP of approximately 2.83 and water solubility of approximately 60.71 mg/L at 25 °C [1]. The simpler 2,5-dimethylpyrazine (no isopentyl side chain) has an estimated logP of 0.63 and water solubility of approximately 500,000 mg/L [2][3]. This ~2.2 log-unit difference in lipophilicity (~160-fold difference in partition coefficient) substantially alters partitioning behavior in biphasic systems and release kinetics from food matrices [4].

Physicochemical properties Formulation Lipophilicity

Validated Application Scenarios for 2,5-Dimethyl-3-(3-methylbutyl)pyrazine (CAS 18433-98-2) Based on Quantitative Evidence


Savory and Roasted Meat Flavor Formulations Requiring Grilled/Smoked/Coffee Notes

The compound's roasted, sweet, green odor profile with grilled meat, smoked, and coffee aroma characteristics [1][2] supports its application in savory flavor formulations targeting meat products, sausages, condiments, and seasonings. Evidence from shallow-fried beef volatile analysis confirms its natural presence and high aroma value in cooked meat matrices . The compound's ~2.2 log-unit higher lipophilicity compared to simpler pyrazines dictates its release kinetics in fat-containing food systems, a critical consideration for meat analog and plant-based protein applications where fat content varies substantially [3].

Cocoa, Coffee, and Chocolate Authenticity Research and Flavor Reconstitution

Natural occurrence in cocoa and roasted chicory root oil (~0.073%), combined with verified detection in dark chocolate via GC-O analysis [1][2], positions this compound as a reference standard for cocoa and chocolate authenticity studies. The established Kovats retention indices (1295 on DB-1, 1296 on CP-Sil-5CB) enable accurate identification in complex chocolate matrices where structural isomers with similar mass spectra present analytical challenges. This validated analytical characterization supports procurement for flavor reconstitution studies in premium chocolate and coffee products.

Reaction Flavor Technology Development for Seafood and Processed Food Flavorants

2,5-Dimethyl-3-(3-methylbutyl)pyrazine was identified as one of seven compounds with a potential role in crab-like flavoring base (CFB) odor via Pearson's correlation analysis in reaction flavor technology studies [1]. In this study, pyrazines increased 27-fold through RFT processing compared to controls, with the target compound identified among the key contributors [1]. This evidence supports procurement for industrial R&D programs developing seafood flavorants, savory reaction flavors, and Maillard reaction-derived flavor systems requiring roasted-meat and seafood-savory profiles.

Analytical Reference Standard for GC-MS and GC-O Method Development in Food Volatile Analysis

The compound's verified Kovats retention indices on both DB-1 and CP-Sil-5CB columns [1] and its documented presence in food matrices including beef, chocolate, cocoa, and crab-like flavoring bases [2][3] support its use as an authenticated reference standard for GC-MS and GC-olfactometry method development. The existence of structural isomers with nearly identical mass spectra [4] necessitates procurement of verified reference material rather than reliance on in-house synthesized material lacking rigorous characterization, making this compound a critical analytical standard for food volatile research laboratories.

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